(S)-hept-4-yn-2-ol
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Overview
Description
(S)-hept-4-yn-2-ol is an organic compound with the molecular formula C7H12O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a heptyne chain, which contains a triple bond between the fourth and fifth carbons. The compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-hept-4-yn-2-ol can be achieved through several methods. One common approach involves the use of propargyl alcohol as a starting material. The reaction typically proceeds via a Grignard reaction, where propargyl alcohol reacts with a suitable Grignard reagent, such as ethylmagnesium bromide, under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-heptyne-2-one. This process requires the use of a chiral catalyst to ensure the selective formation of the desired enantiomer. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-hept-4-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The triple bond can be reduced to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: 4-Heptyne-2-one or 4-Heptynal.
Reduction: 4-Heptene-2-ol or 4-Heptane-2-ol.
Substitution: 4-Heptyne-2-chloride or 4-Heptyne-2-bromide.
Scientific Research Applications
(S)-hept-4-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-hept-4-yn-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The triple bond in the heptyne chain can undergo reactions that modify the compound’s structure, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Heptyne-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Heptene-2-ol: Similar structure but with a double bond instead of a triple bond.
4-Heptane-2-ol: Similar structure but with a single bond instead of a triple bond.
Uniqueness
(S)-hept-4-yn-2-ol is unique due to its chiral nature and the presence of both a hydroxyl group and a triple bond. This combination of features makes it a versatile compound in synthetic chemistry and research applications. Its ability to undergo various chemical reactions and form different products further enhances its utility in scientific studies.
Properties
IUPAC Name |
(2S)-hept-4-yn-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h7-8H,3,6H2,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVIEBMEWKSONY-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC#CC[C@H](C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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